molecular formula C9H10ClFO B8029421 2-Chloro-1-fluoro-4-propoxybenzene

2-Chloro-1-fluoro-4-propoxybenzene

Cat. No.: B8029421
M. Wt: 188.62 g/mol
InChI Key: NYCJYNFAJLYSJD-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and propoxy groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-propoxybenzene can be achieved through various methods. One common approach involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with propanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the propoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

2-Chloro-1-fluoro-4-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-fluoro-4-nitrobenzene
  • 2-Chloro-1-fluoro-4-methoxybenzene
  • 2-Chloro-1-fluoro-4-ethoxybenzene

Comparison

2-Chloro-1-fluoro-4-propoxybenzene is unique due to the presence of the propoxy group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-1-fluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCJYNFAJLYSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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